1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane
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Overview
Description
1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane is a complex organic compound featuring multiple tetraazacyclotetradecane (cyclam) units. Cyclam derivatives are known for their ability to form stable complexes with metal ions, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane typically involves the following steps:
Formation of Cyclam Units: The cyclam units are synthesized through a series of cyclization reactions involving primary amines and dihaloalkanes.
Benzylation: The cyclam units are then benzylated using benzyl halides under basic conditions.
Coupling: The benzylated cyclam units are coupled together using a suitable linker, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pressure, and pH conditions.
Purification: Using techniques such as chromatography and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acid derivatives, while reduction may yield alcohol derivatives.
Scientific Research Applications
1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential in chelation therapy for metal poisoning.
Medicine: Explored for its use in diagnostic imaging and targeted drug delivery.
Industry: Utilized in catalysis and material science for the development of advanced materials.
Mechanism of Action
The mechanism by which 1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane exerts its effects involves:
Molecular Targets: The compound targets metal ions, forming stable complexes through coordination bonds.
Pathways Involved: The formation of these complexes can influence various biochemical pathways, including those involved in metal ion transport and storage.
Comparison with Similar Compounds
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane (Cyclam): A simpler analog with similar metal-binding properties.
1,4,8,11-Tetraazacyclotetradecane-1,8-diylbis(methylene)bis(4-methylbenzenesulfonamide): Another derivative with different functional groups.
Properties
Molecular Formula |
C46H84N12 |
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Molecular Weight |
805.2 g/mol |
IUPAC Name |
1,11-bis[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C46H84N12/c1-15-47-23-25-49-21-4-31-55(35-27-51-17-1)39-43-7-11-45(12-8-43)41-57-33-6-34-58(38-30-54-20-3-19-53-29-37-57)42-46-13-9-44(10-14-46)40-56-32-5-22-50-26-24-48-16-2-18-52-28-36-56/h7-14,47-54H,1-6,15-42H2 |
InChI Key |
UCURPXSPDBIBCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCN(CCNCCCNCC3)CC4=CC=C(C=C4)CN5CCCNCCNCCCNCC5 |
Origin of Product |
United States |
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